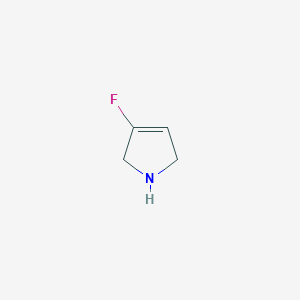
3-fluoro-2,5-dihydro-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-2,5-dihydro-1H-pyrrole is a fluorinated derivative of pyrrole, a five-membered heterocyclic compound containing one nitrogen atom Pyrroles are significant in organic chemistry due to their presence in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-2,5-dihydro-1H-pyrrole can be achieved through several methods. One common approach involves the direct fluorination of pyrrole derivatives. For instance, electrophilic fluorination using reagents like xenon difluoride can yield fluorinated pyrroles . Another method involves the use of fluorinating agents such as elemental fluorine under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes must be carefully controlled to ensure high yields and purity of the product. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions
3-fluoro-2,5-dihydro-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole oxides, while substitution reactions can produce a wide range of functionalized pyrroles .
Applications De Recherche Scientifique
3-fluoro-2,5-dihydro-1H-pyrrole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-fluoro-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-fluoropyrrole
- 3-chloropyrrole
- 3-bromopyrrole
- 2,5-difluoropyrrole
Uniqueness
3-fluoro-2,5-dihydro-1H-pyrrole is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to other fluorinated pyrroles, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C4H6FN |
|---|---|
Poids moléculaire |
87.10 g/mol |
Nom IUPAC |
3-fluoro-2,5-dihydro-1H-pyrrole |
InChI |
InChI=1S/C4H6FN/c5-4-1-2-6-3-4/h1,6H,2-3H2 |
Clé InChI |
LUTBBSKDGQJPJM-UHFFFAOYSA-N |
SMILES canonique |
C1C=C(CN1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


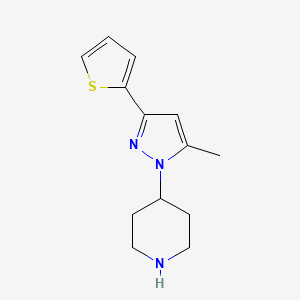
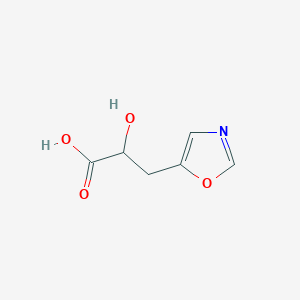

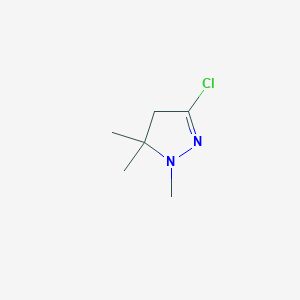
![1-propyl-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine;hydrochloride](/img/structure/B15279959.png)
![4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15279971.png)
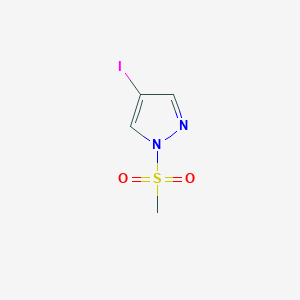
![10-(3,5-ditert-butyl-4-methoxyphenyl)-10-phosphapentacyclo[10.6.1.11,4.016,19.08,20]icosa-4(20),5,7,12,14,16(19)-hexaene](/img/structure/B15279978.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15279989.png)

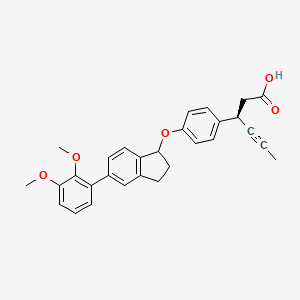

![(3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate](/img/structure/B15280034.png)

